molecular formula C22H18N6O4S B4595942 2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE

2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE

Cat. No.: B4595942
M. Wt: 462.5 g/mol
InChI Key: QYWGQMHVIHWRKQ-YBFXNURJSA-N
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Description

2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C22H18N6O4S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide is 462.11102425 g/mol and the complexity rating of the compound is 814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Coordination Complexes Construction : Compounds with pyrazole-acetamide derivatives have been utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their structural characteristics and potential applications in materials science, particularly for their ability to form supramolecular architectures via hydrogen bonding. Such structures are valuable for developing new materials with specific physical properties (Chkirate et al., 2019).

Antioxidant Activity : The antioxidant activities of these coordination complexes and their ligands have been evaluated using various in vitro assays, demonstrating significant antioxidant properties. This suggests potential applications in pharmaceuticals and nutraceuticals, where antioxidant compounds are sought for their health benefits (Chkirate et al., 2019).

Synthetic Utility in Heterocyclic Chemistry

Heterocyclic Synthesis : Compounds with acetamide functionalities are key intermediates in the synthesis of a wide range of heterocyclic compounds. For example, they have been used to synthesize novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety. These heterocycles are evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Darwish et al., 2014).

Insecticidal Activity : Innovative heterocycles incorporating a thiadiazole moiety have shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agriculture for the development of new pesticides to protect crops from pests (Fadda et al., 2017).

Antitumor Potential

Antitumor Agents : New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Several compounds showed promising activities, indicating potential applications in developing new antitumor agents (Gomha et al., 2016).

Properties

IUPAC Name

2-[(4E)-4-[(1-methylpyrazol-4-yl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O4S/c1-26-13-15(12-23-26)11-19-21(30)27(17-5-3-2-4-6-17)22(25-19)33-14-20(29)24-16-7-9-18(10-8-16)28(31)32/h2-13H,14H2,1H3,(H,24,29)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWGQMHVIHWRKQ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 2
2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 3
2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 4
2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 5
2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE

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